molecular formula C23H29ClN2O2 B11337776 2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11337776
M. Wt: 400.9 g/mol
InChI Key: JUNZIKYJLUAXOW-UHFFFAOYSA-N
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Description

2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxy group, a chlorophenyl group, and a pyrrolidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Incorporation of the Pyrrolidinyl Group: The final step involves the addition of the pyrrolidinyl group through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-butoxy-N-[2-(2-fluorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • 2-butoxy-N-[2-(2-bromophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • 2-butoxy-N-[2-(2-iodophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Uniqueness

2-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

2-butoxy-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C23H29ClN2O2/c1-2-3-16-28-22-13-7-5-11-19(22)23(27)25-17-21(26-14-8-9-15-26)18-10-4-6-12-20(18)24/h4-7,10-13,21H,2-3,8-9,14-17H2,1H3,(H,25,27)

InChI Key

JUNZIKYJLUAXOW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3

Origin of Product

United States

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